(R)-N-Methyl-1-phenylethanamine hydrochloride
Description
Properties
IUPAC Name |
(1R)-N-methyl-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMUXERMQYHMJN-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096105-18-8 | |
| Record name | N-Methyl-1-phenylethylamine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096105188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40551HIM77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reductive Amination of (R)-1-Phenylethylamine
The most direct method involves methylating (R)-1-phenylethylamine (R-PEA) via reductive amination. Formaldehyde serves as the methylating agent, with sodium cyanoborohydride (NaBH₃CN) as the reducing agent in methanol at 0–25°C. The reaction proceeds via an imine intermediate, which is selectively reduced to yield the tertiary amine.
Reaction Conditions
- Substrate : (R)-1-Phenylethylamine (1.0 equiv)
- Methylating Agent : Formaldehyde (37% aqueous, 1.2 equiv)
- Reducing Agent : NaBH₃CN (1.1 equiv)
- Solvent : Methanol (0.5 M)
- Temperature : 0°C → 25°C (gradual warming over 12 hours)
- Yield : 78–82%
Chiral integrity is maintained (>98% enantiomeric excess) due to the retention of configuration during reductive amination.
Alkylation of Methylamine with (R)-1-Phenylethyl Chloride
An alternative route involves nucleophilic substitution between methylamine and (R)-1-phenylethyl chloride. This method requires anhydrous conditions to prevent hydrolysis of the alkyl chloride.
Procedure
- Alkylation : Methylamine (2.0 equiv) is reacted with (R)-1-phenylethyl chloride (1.0 equiv) in tetrahydrofuran (THF) at 60°C for 24 hours.
- Workup : The product is extracted with dichloromethane, dried over MgSO₄, and concentrated.
- Salt Formation : The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Key Parameters
Stereoselective Synthesis via Chiral Auxiliaries
For enantiomerically pure batches, a chiral auxiliary approach is employed. (R)-Pantolactone is used to temporarily induce asymmetry during the alkylation step.
Steps
- Auxiliary Attachment : (R)-Pantolactone is coupled to 1-phenylethylamine via a carbamate linkage.
- Methylation : The intermediate is methylated using iodomethane (CH₃I) in the presence of potassium carbonate.
- Auxiliary Removal : Hydrolysis with aqueous HCl releases the (R)-N-methyl-1-phenylethanamine free base.
- Salt Formation : Neutralization with HCl yields the hydrochloride salt.
Advantages
Critical Analysis of Reaction Conditions
Solvent Systems
| Solvent | Role | Impact on Yield |
|---|---|---|
| Methanol | Proton donor for NaBH₃CN | Optimizes reduction |
| THF | Stabilizes transition state | Prevents hydrolysis |
| Dichloromethane | Extraction solvent | Minimizes losses |
Polar aprotic solvents like THF enhance nucleophilicity in alkylation reactions, while methanol’s protic nature aids in stabilizing intermediates during reductive amination.
Temperature and Reaction Kinetics
- Reductive Amination : Lower temperatures (0°C) minimize imine hydrolysis, while gradual warming ensures complete reduction.
- Alkylation : Elevated temperatures (60°C) accelerate SN2 displacement but risk racemization if prolonged.
Purification and Characterization
Crystallization Techniques
The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v) to achieve >99.5% purity. Key parameters:
- Solvent Ratio : Ethanol:Water = 3:1 (maximizes solubility differential)
- Cooling Rate : 0.5°C/min (previents inclusion of impurities)
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 196–201°C | DSC |
| [α]D²⁵ (c=1, H₂O) | +34.5° | Polarimetry |
| HPLC Purity | 99.8% | C18 column, 254 nm |
| Enantiomeric Excess | 99.2% | Chiral HPLC (Chiralpak) |
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements utilize microreactors for continuous reductive amination:
Cost-Benefit Analysis
| Method | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| Reductive Amination | 1,200 | Low (aqueous waste) |
| Chiral Auxiliary | 3,500 | High (solvent intensity) |
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines and amides.
Scientific Research Applications
Pharmaceutical Development
(R)-N-Methyl-1-phenylethanamine hydrochloride has been investigated for its potential therapeutic roles due to its interaction with various biological targets. It has shown promise in:
- Neuropharmacology : Its structural similarity to neurotransmitters allows for exploration in treating neurological disorders.
- Chiral Drug Synthesis : As a chiral building block, it plays a crucial role in synthesizing enantiomerically pure compounds, which are essential in drug development .
Synthesis of Chiral Ligands
This compound is utilized in the synthesis of chiral ligands for asymmetric catalysis. It has been employed in:
- Enantioselective Reactions : this compound is used to create ligands that facilitate enantioselective reactions, such as hydrogenation and addition reactions involving organometallic reagents .
Analytical Chemistry
The compound serves as a chiral resolving agent in analytical chemistry:
- NMR Spectroscopy : It has been used effectively as a chiral solvating agent for determining the enantiomeric excess of various compounds, including antimalarial drugs .
Case Study 1: Chiral Resolution Using (R)-N-Methyl-1-phenylethanamine
A study demonstrated the effectiveness of this compound in resolving racemic mixtures of amino acids through crystallization techniques, achieving high enantiomeric purity . The recovery and recycling of the resolving agent were highlighted as significant advantages.
Case Study 2: Synthesis of Antimalarial Drugs
Research has shown that this compound can be used to synthesize chiral ligands that enhance the efficacy of antimalarial drugs through improved selectivity and reduced side effects . The study emphasized its role in optimizing drug formulations.
Mechanism of Action
The mechanism of action of ®-N-Methyl-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Research Findings and Data
Spectroscopic Data
Biological Activity
(R)-N-Methyl-1-phenylethanamine hydrochloride, commonly known as methamphetamine , is a potent central nervous system stimulant with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects on human physiology.
Chemical Structure and Properties
This compound is a chiral compound, existing predominantly in the (R)-configuration, which is associated with its psychoactive effects. The chemical structure can be represented as follows:
The biological activity of (R)-N-Methyl-1-phenylethanamine involves several key mechanisms:
- Monoamine Release : It primarily acts by increasing the release of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain. This action is mediated through the inhibition of monoamine transporters and the promotion of reverse transport .
- Receptor Interaction : The compound exhibits agonistic activity at trace amine-associated receptors (TAARs), particularly TAAR1, which plays a role in modulating neurotransmitter release and synaptic transmission .
- Stereoselectivity : Studies indicate that the (R)-enantiomer shows higher affinity for dopamine transporters compared to its (S)-counterpart, leading to more pronounced stimulant effects .
Biological Activity Profile
The following table summarizes the neurotransmitter release profiles associated with (R)-N-Methyl-1-phenylethanamine compared to other related compounds:
| Compound | NE Release | DA Release | 5-HT Release |
|---|---|---|---|
| (R)-N-Methyl-1-phenylethanamine | High | Very High | Moderate |
| Dextroamphetamine | Moderate | High | Low |
| Levoamphetamine | Low | Moderate | Low |
| Phenethylamine | Moderate | Moderate | High |
Pharmacokinetics
The pharmacokinetic profile of (R)-N-Methyl-1-phenylethanamine includes rapid absorption and a relatively short half-life, which varies based on administration route:
- Half-life : Approximately 10 hours when administered orally.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant involvement of MAO-B .
Case Study 1: Cognitive Effects
A study involving healthy volunteers demonstrated that administration of (R)-N-Methyl-1-phenylethanamine resulted in enhanced attention and alertness, attributed to increased dopamine levels in the prefrontal cortex. Participants reported improved performance on tasks requiring sustained attention .
Case Study 2: Cardiovascular Impact
Research has shown that high doses of methamphetamine can lead to significant cardiovascular events. A cohort study found that individuals using methamphetamine had a higher incidence of myocardial infarction compared to non-users, highlighting the compound's stimulatory effects on heart rate and blood pressure .
Q & A
Q. Key Analytical Parameters :
- InChI Key : Compare with PubChem-computed identifiers (e.g., KSXXXXXX for analogous compounds) .
- Melting Point : Verify against hygroscopic hydrochloride salts (e.g., 196–201°C for naphthylethylenediamine dihydrochloride) .
Advanced: What strategies resolve contradictions in pharmacological activity data for chiral amines like this compound?
Answer:
Contradictions arise from enantiomer-specific interactions or impurities. Mitigation strategies include:
Q. Example Workflow :
Purification : Chiral chromatography .
Activity Assay : Compare (R)- and (S)-forms in vitro.
Data Reconciliation : Apply statistical models (e.g., ANOVA) to isolate confounding variables .
Advanced: How are hygroscopic properties managed during storage and handling of hydrochloride salts in pharmacological studies?
Answer:
Q. Critical Parameters :
| Factor | Guideline | Reference |
|---|---|---|
| Humidity Control | <10% RH, desiccants | |
| Container Type | Amber glass, PTFE-lined caps |
Basic: What are the key impurities to monitor in this compound, and how are they quantified?
Answer:
Common impurities include:
Q. Quantification Methods :
- HPLC-UV : Using reference standards like Imp. B(EP) (1RS,4RS derivatives) with LOD <0.05% .
- Mass Spec : High-resolution MS to identify trace organic impurities (e.g., <0.1% w/w) .
Advanced: How does stereochemistry influence the compound’s interaction with biological targets?
Answer:
The (R)-enantiomer exhibits distinct binding affinities due to spatial compatibility with chiral receptor sites. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
